molecular formula C16H13FN2O B8547064 2-Ethyl-3-(4-fluorophenyl)-3H-quinazolin-4-one

2-Ethyl-3-(4-fluorophenyl)-3H-quinazolin-4-one

Cat. No. B8547064
M. Wt: 268.28 g/mol
InChI Key: BODVTRLJJYPOGG-UHFFFAOYSA-N
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Patent
US06794379B2

Procedure details

To a solution of 7.084 g 2-ethyl-3-(4-fluorophenyl)-3H-quinazoline-4-one (IV) (26.40 mmol, 1.000 equiv) and 2.60 g sodium acetate (31.7 mmol, 1.20 equiv) dissolved in 30 mL glacial acetic acid at 40° C. (external temperature; oil bath) was added dropwise by addition funnel a solution of 1.36 mL bromine (26.4 mmol, 1.00 equiv) in 5 mL glacial acetic acid over 60 min. Upon completed addition of the bromine solution, the reaction was stirred an additional 60 min, after which time TLC indicated no IV remained (Rf=0.44; 40% ethyl acetate in hexane) and the heterogeneous mixture was poured into 400 mL water. The resulting aqueous, acidic mixture, with precipitate, was stirred vigorously at ambient temperature for two h. The precipitate was collected by vacuum filtration, rinsing with warm (ca. 40° C.) water (2×50 mL) and cold isopropyl alcohol (50 mL). The solid was dried in vacuo over phosphorous pentoxide overnight, affording 8.81 g of a white solid.m.p. 179.8° C. 1H NMR (CDCl3) δ2.06 (d, J=0.016p, 3H), 4.55 (q, 0.016p, 2H), 7.16 (ddd, 1H, J1=2.4 Hz, J2=4.8 Hz, J3=8.4 Hz), 7.24 (dt, 1H, J1=2.8 Hz, J2=8.0 Hz), 7.28 (dt, 1H, J1=2.8 Hz, J2=8.4 Hz), 7.51-7.58 (m, 2H), 7.80-7.81 (m, 2H), 8.28 (dt, 1H, J1=0.8 Hz, J2=8.0 Hz) ppm. MS (ESI+) 348.0 [MH]+.
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
7.084 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:12]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[C:11](=[O:20])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH3:2].C([O-])(=O)C.[Na+].[Br:26]Br.C(OCC)(=O)C>C(O)(=O)C.CCCCCC.O>[Br:26][CH:1]([C:3]1[N:12]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[C:11](=[O:20])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.084 g
Type
reactant
Smiles
C(C)C1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.36 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred an additional 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting aqueous, acidic mixture, with precipitate, was stirred vigorously at ambient temperature for two h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
rinsing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was dried in vacuo over phosphorous pentoxide overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC(C)C1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.81 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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